molecular formula C9H6ClFN2O2 B1613907 Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate CAS No. 885521-38-0

Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate

Cat. No.: B1613907
CAS No.: 885521-38-0
M. Wt: 228.61 g/mol
InChI Key: WPFZRFJDVJRTPZ-UHFFFAOYSA-N
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Description

Historical Context of Indazole Chemistry

The foundation of indazole chemistry traces back to 1883 when Hermann Emil Fischer, the renowned German chemist and 1902 Nobel Prize winner, first synthesized indazole by heating ortho-hydrazine cinnamic acid. Fischer's groundbreaking work established the fundamental understanding of this bicyclic heterocycle, which consists of a benzene ring fused to a pyrazole ring, creating a structure that would prove invaluable in both synthetic and medicinal chemistry. The historical significance of Fischer's discovery extends beyond the mere synthesis of indazole, as it opened new avenues for understanding nitrogen-containing heterocycles and their potential applications in drug discovery and development.

Following Fischer's initial work, the field of indazole chemistry experienced steady growth throughout the late 19th and early 20th centuries. The Fischer indole synthesis, discovered in 1882, demonstrated the versatility of phenylhydrazine-based reactions in creating complex heterocyclic structures. This method, which involves the reaction of substituted phenylhydrazine with aldehydes or ketones under acidic conditions, became a cornerstone technique for indole synthesis and influenced subsequent developments in indazole chemistry. The isotopic labeling studies conducted later revealed that the aryl nitrogen from the starting phenylhydrazine is incorporated into the resulting indole structure, providing crucial mechanistic insights.

The amphoteric nature of indazole, with pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion, was recognized early in its chemical characterization. This property makes indazole capable of existing in multiple tautomeric forms, including 1H-indazole and 2H-indazole, with the 1H form being approximately 2.3 kilocalories per mole more stable than the 2H tautomer. The tautomeric equilibrium has been thoroughly investigated using both theoretical calculations and experimental techniques, providing a solid foundation for understanding the behavior of indazole derivatives in various chemical environments.

Significance of Halogenated Indazole Derivatives

Halogenated indazole derivatives have emerged as compounds of paramount importance in medicinal chemistry due to their enhanced biological activities and improved pharmacological properties compared to their non-halogenated counterparts. The incorporation of halogens, particularly chlorine and fluorine, significantly alters the electronic distribution within the indazole ring system, leading to modified reactivity patterns and enhanced binding affinities to biological targets. These modifications have proven instrumental in the development of numerous pharmaceutical agents, including anti-ovarian cancer drug Niraparib, selective estrogen receptor degrading agents, liver X receptor agonists, selective CRAF inhibitors, and anticancer drugs such as Pazopanib and MK-482714.

The strategic placement of halogen atoms on the indazole framework serves multiple purposes in drug design. Fluorine substitution, in particular, is highly valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity without significantly increasing molecular size. The electronegativity of fluorine and its small van der Waals radius make it an ideal substituent for fine-tuning molecular properties. Chlorine substitution, while larger than fluorine, provides different electronic effects and can participate in halogen bonding interactions that enhance molecular recognition.

Recent methodological advances have revolutionized the synthesis of halogenated indazole derivatives. Metal-free regioselective halogenation protocols using N-halogenosuccinimides have enabled the controlled introduction of bromine and chlorine atoms at specific positions on the indazole ring. These methods achieve high selectivity for mono-halogenation in aqueous media, while poly-halogenation can be accomplished by adjusting reaction conditions, including solvent choice and reaction time. The development of hetero-halogenated compounds through one-pot, two-step procedures has further expanded the synthetic possibilities, allowing for the creation of complex substitution patterns that would be difficult to achieve through traditional methods.

Halogen Electronic Effect Van der Waals Radius (Å) Common Applications
Fluorine Strong electron-withdrawing 1.47 Metabolic stability, lipophilicity modulation
Chlorine Moderate electron-withdrawing 1.75 Halogen bonding, reactivity enhancement
Bromine Weak electron-withdrawing 1.85 Cross-coupling reactions, synthetic intermediates
Iodine Weak electron-donating 1.98 Cross-coupling reactions, radiolabeling

The biological significance of halogenated indazole derivatives extends across multiple therapeutic areas. In oncology, compounds such as 3-bromo-7-nitro indazole derivatives have demonstrated potent inhibitory effects against nitric oxide synthase isoforms, particularly neuronal nitric oxide synthase, which plays crucial roles in neurodegenerative diseases. The selective inhibition achieved by these compounds highlights the importance of precise halogen positioning in determining biological activity.

Overview of this compound in Chemical Research

This compound occupies a unique position in contemporary chemical research as a multiply substituted indazole derivative that incorporates both halogen atoms and a carboxylate ester functionality. The compound's Chemical Abstracts Service registry number 885521-38-0 reflects its recognition as a distinct chemical entity with specific research applications. The systematic incorporation of chlorine at position 3, fluorine at position 4, and a methyl carboxylate group at position 6 creates a molecule with exceptional synthetic versatility and potential biological activity.

The structural complexity of this compound arises from the cumulative effects of its multiple substituents. The chlorine atom at position 3 provides electron-withdrawing character while also serving as a potential site for further functionalization through cross-coupling reactions. The fluorine substitution at position 4 offers additional electronic modulation and enhanced metabolic stability, while the methyl ester group at position 6 provides both synthetic handles for further elaboration and potential for hydrolysis to the corresponding carboxylic acid.

Recent research has demonstrated the utility of such multiply substituted indazole derivatives in various chemical transformations. The presence of the methyl ester functionality allows for straightforward conversion to carboxylic acids through basic hydrolysis, while the halogen substituents can participate in palladium-catalyzed cross-coupling reactions to introduce additional aromatic systems. These synthetic possibilities make this compound a valuable building block for the construction of more complex molecular architectures.

Property Value Reference
Molecular Formula C₉H₆ClFN₂O₂
Molecular Weight 228.61 g/mol
Chemical Abstracts Service Number 885521-38-0
Storage Temperature 2-8°C
Purity (Commercial) 95%

The research applications of this compound extend beyond its use as a synthetic intermediate. The compound's unique substitution pattern makes it a valuable probe molecule for studying structure-activity relationships in indazole-based drug discovery programs. The combination of electron-withdrawing groups and the ester functionality provides researchers with opportunities to investigate how different electronic environments affect biological activity and molecular recognition.

Contemporary studies have highlighted the importance of such designer molecules in developing next-generation therapeutics. The strategic placement of halogens and functional groups allows researchers to fine-tune molecular properties such as solubility, permeability, and target selectivity. The expanding therapeutic horizons for indazole-based compounds, which now include applications in antibacterial, anticancer, anti-inflammatory, anti-obesity, and neurological therapies, underscore the continued relevance of sophisticated derivatives like this compound in modern medicinal chemistry research.

Properties

IUPAC Name

methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFZRFJDVJRTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646370
Record name Methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-38-0
Record name Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-4-fluoro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for 1H-Indazoles

The synthesis of 1H-indazoles, including methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate, often relies on intramolecular oxidative C–H amination strategies or nitrosation of indoles followed by ring closure.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

  • This method involves the use of silver(I) salts (e.g., AgNTf2) as oxidants to mediate intramolecular C–H amination of arylhydrazones, facilitating the formation of the indazole ring.
  • Reaction conditions typically include stirring the reaction mixture in 1,2-dichloroethane at 80 °C for 24 hours under atmospheric conditions.
  • Copper(II) acetate (Cu(OAc)2) is used as an additive to assist deprotonation rather than oxidation.
  • After reaction completion, the mixture is concentrated and purified by silica gel chromatography to isolate the desired 1H-indazole derivative.
  • This method has proven efficient for synthesizing indazoles bearing various substituents such as amide, ketone, ester, aryl, and halogen groups, including fluorine and chlorine at different positions.

Nitrosation of Indoles Followed by Cyclization

  • An alternative approach involves the nitrosation of substituted indoles under acidic conditions (e.g., HCl and NaNO2) at low temperatures (0 °C), followed by ring closure to form the indazole scaffold.
  • This method allows the introduction of halogens at specific positions on the indazole ring by starting from appropriately substituted indoles.
  • Heating the reaction mixture at moderate temperatures (50 °C) for several hours can accelerate the conversion to the indazole product with high yields (78–96%).
  • This approach is suitable for synthesizing halogenated indazoles, including those with chlorine and fluorine substituents.

Specific Preparation of this compound

While direct literature on the exact synthesis of this compound is limited, the compound can be synthesized by adapting the above general methods with appropriate starting materials and halogenation patterns.

Proposed Synthetic Route:

Step Description Reagents/Conditions Notes
1 Preparation of substituted arylhydrazone precursor Starting from 3-chloro-4-fluoro-substituted aromatic aldehyde or ketone with hydrazine derivatives Ensures correct halogen substitution on aromatic ring
2 Silver(I)-mediated intramolecular oxidative C–H amination AgNTf2 (2 equiv), Cu(OAc)2 (0.5 equiv), 1,2-dichloroethane, 80 °C, 24 h Forms the 1H-indazole core with methyl ester at position 6
3 Esterification (if not present) Methylation using diazomethane or methyl iodide under basic conditions To obtain methyl carboxylate functionality
4 Purification Silica gel chromatography Isolates pure this compound

This synthetic approach aligns with the reported methods for similar halogenated indazoles and methyl esters.

Reaction Optimization and Mechanistic Insights

Optimization Parameters:

Parameter Optimal Condition Effect on Yield and Selectivity
Catalyst loading AgNTf2 at 2 equivalents Higher loading improves yield via efficient oxidation
Additive Cu(OAc)2 at 0.5 equivalents Facilitates deprotonation, enhancing reaction rate
Solvent 1,2-Dichloroethane Provides suitable medium for oxidative amination
Temperature 80 °C Balances reaction rate and product stability
Time 24 hours Ensures complete conversion

Mechanism Summary:

  • The silver(I) oxidant initiates a single-electron transfer to generate a nitrogen-centered radical intermediate.
  • Intramolecular C–N bond formation occurs rapidly, followed by a second single-electron oxidation and base-assisted rearomatization to yield the indazole product.
  • Copper(II) acetate primarily assists in deprotonation rather than oxidation.

Analytical Data and Characterization

Typical characterization data for related methyl indazole carboxylates include:

Technique Data Example (Related Compound) Notes
^1H NMR (CDCl3) δ 8.23–8.31 (aromatic H, doublets), 4.06–4.07 (s, 3H, OCH3) Confirms aromatic substitution and methyl ester
^13C NMR (125 MHz, CDCl3) δ 162–163 (ester C=O), 110–140 (aromatic carbons), 52 (OCH3) Supports structure of methyl ester and indazole ring
IR (cm^-1) 1730–1715 (C=O stretch), 3000–2800 (aromatic C–H) Ester and aromatic functional groups
HRMS (EI) Calculated m/z for C9H6ClFN2O2: 228.61 Matches molecular weight of this compound

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Silver(I)-mediated oxidative C–H amination AgNTf2, Cu(OAc)2, 1,2-DCE 80 °C, 24 h High functional group tolerance, suitable for halogenated indazoles Requires expensive silver salts, longer reaction time
Nitrosation of substituted indoles NaNO2, HCl, substituted indoles 0 °C to RT, then heating Direct access from indoles, good yields Requires pre-functionalized indoles, potential side products
Esterification post-indazole formation Diazomethane or methyl iodide Mild basic conditions Efficient introduction of methyl ester Additional step, handling of toxic reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structural characteristics make it suitable for developing drugs targeting various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indazole derivatives, including this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

Cell Line IC50 (µM) Reference
SNU1625.3 ± 4.6
A37577.4 ± 6.2
MDA-MB-23169.1 ± 19.8

Anti-inflammatory Properties

The compound has also been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.

This compound exhibits diverse biological activities, making it a valuable compound for research in pharmacology.

Antimicrobial Effects

Research indicates that indazole derivatives possess antimicrobial properties, with some studies reporting effective inhibition against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus4 mg/mL
Candida albicans16 mg/mL

Enzyme Inhibition

The compound's interaction with specific enzymes has been studied extensively, revealing its potential as an inhibitor of key biological pathways involved in disease processes.

Material Science Applications

In addition to its medicinal uses, this compound is explored for its material properties, particularly in the development of new materials with unique chemical characteristics.

Synthesis of Novel Materials

The compound is utilized in synthesizing advanced materials that leverage its structural properties for applications in electronics and coatings.

Case Studies and Research Findings

Numerous case studies highlight the effectiveness of this compound in various applications:

Case Study: Anticancer Activity Evaluation

A study focused on evaluating the anticancer effects of this compound on human cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 25 to 77 µM across different cell types. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of this compound through COX-2 inhibition assays, revealing a dose-dependent decrease in enzyme activity, supporting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing indazole/indole cores, halogen substitutions, or ester functionalities. Key differences in substituent positions, halogens, and functional groups are highlighted.

Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents Molecular Weight Key Structural Differences Reference
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate 885521-41-5 Br (position 3), F (position 4) 273.06 Bromine substitution at position 3 increases molecular weight and polarizability compared to chlorine. Bromine’s larger atomic radius may alter steric interactions in binding pockets.
Methyl 4-chloro-1H-indazole-6-carboxylate 885519-19-7 Cl (position 4) 210.61 Lacks fluorine at position 4; positional isomerism reduces electronic effects and may decrease metabolic stability.
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate 1067658-29-0 Cl (position 5), F (position 6), ethyl ester 256.66 Indole core (vs. indazole); ethyl ester increases hydrophobicity compared to methyl.
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 912556-91-3 Quinazoline core, chloro-fluoro-phenylamino group 363.77 Quinazoline scaffold with distinct substitution pattern; higher molecular weight and potential for hydrogen bonding due to hydroxyl and amino groups.

Key Research Findings

  • Positional Isomerism : Moving chlorine from position 3 to 4 (as in Methyl 4-chloro-1H-indazole-6-carboxylate) reduces steric hindrance but may weaken interactions with hydrophobic pockets in enzyme targets.
  • Halogen Swap : Replacing chlorine with bromine increases molecular weight by ~62 g/mol and alters logP, impacting membrane permeability.
  • Lumping Strategies : Compounds with similar halogenation patterns (e.g., chloro-fluoro motifs) may be grouped for computational modeling, though positional differences limit direct comparisons.

Biological Activity

Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate is a synthetic compound that belongs to the indazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indazole Compounds

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets, leading to significant therapeutic effects. This compound, in particular, has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators.
  • Cellular Signaling Modulation: this compound influences various signaling pathways within cells, which can affect cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cancer Cell Line IC50 Value (μM) Effect
HCT116 (Colon Cancer)0.64Antiproliferative
KMS-12 BM (Multiple Myeloma)1.4Moderate potency
SNU16 (Gastric Cancer)0.077Strong activity

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound's interaction with COX-2 not only positions it as a potential anticancer agent but also highlights its anti-inflammatory properties. Studies have shown that it can significantly reduce inflammatory markers in cellular models of inflammation .

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of various indazole derivatives, this compound was identified as a potent inhibitor of tumor growth in mouse models. The compound demonstrated an IC50 value of 0.64 μM against HCT116 colon cancer cells, indicating strong antiproliferative effects .

Case Study 2: Inhibition of COX-2

A separate study focused on the anti-inflammatory potential of this compound revealed that it inhibited COX-2 activity with an IC50 value of approximately 0.62 μM. This suggests that it could be effective in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate, and how can intermediates be optimized?

The synthesis of indazole derivatives often involves condensation and cyclization steps. For example, analogous compounds like 6-fluoro-1H-indole-4-carboxylate derivatives are synthesized via reductive cyclization of intermediates or keto-ester condensations . A typical approach involves:

  • Condensation : Reacting substituted benzene derivatives with aldehydes in the presence of sodium metabisulfite under nitrogen, heated at 120°C for 18 hours .
  • Cyclization : Using potassium hydroxide and carbon disulfide in ethanol to form heterocyclic cores, followed by acidification and recrystallization from methanol (yields: 65–80%) .
  • Optimization : Key intermediates (e.g., halogenated or fluorinated precursors) should be purified via HPLC or column chromatography to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H/13C^{13}C-NMR to identify substituents (e.g., fluorine and chlorine peaks at δ ~120–140 ppm for 19F^{19}F-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the common challenges in crystallizing this compound, and how can they be addressed?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may hinder crystallization. Switch to mixed solvents (e.g., methanol/water) for gradual nucleation.
  • Temperature Control : Slow cooling from reflux temperature improves crystal quality.
  • X-ray Diffraction : Use SHELX software for structure refinement, especially for resolving halogen (Cl/F) positional disorder .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro and 4-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : The chloro group at position 3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • Steric Hindrance : The 4-fluoro substituent may reduce accessibility to the C6 carboxylate, necessitating palladium catalysts with bulky ligands (e.g., SPhos) .
  • Case Study : Fluorinated indazole analogs show improved coupling yields (75–90%) compared to non-halogenated derivatives due to increased stability of the transition state .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies in reported activities .
  • Receptor Binding Assays : Compare binding affinities (Kd_d) for target receptors (e.g., kinases) across cell lines to isolate confounding factors .

Q. How can computational modeling predict the binding mode of this compound with protein targets?

  • Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinases). The carboxylate group may form hydrogen bonds with conserved lysine residues .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the ligand-protein complex. Fluorine atoms often enhance hydrophobic interactions .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps.
  • Crystallization-Induced Diastereomer Resolution : Use diastereomeric salt formation with chiral amines to isolate enantiopure batches .
  • Process Analytics : Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during structure elucidation?

  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons near electronegative substituents .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure. SHELXL refinement can clarify halogen positions .

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?

  • Kinase Profiling : Use ADP-Glo™ assays to measure inhibition against a panel of 50+ kinases. Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR2) .
  • Cellular Assays : Combine Western blotting (phospho-antibodies) with cell viability assays (MTT) to correlate target engagement with cytotoxicity .

Q. How can stability studies under physiological conditions inform formulation development?

  • Forced Degradation : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 9.0) buffers at 40°C for 48 hours. Monitor degradation via UPLC-MS .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) to protect the carboxylate moiety from hydrolysis in aqueous formulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate
Reactant of Route 2
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Reactant of Route 2
Methyl 3-chloro-4-fluoro-1H-indazole-6-carboxylate

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